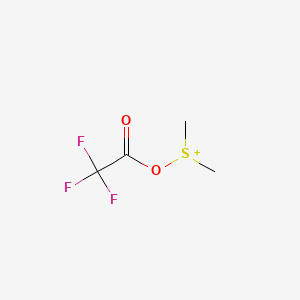

Trifluoroacetyloxydimethylsulfonium

概要

説明

Trifluoroacetyloxydimethylsulfonium is an ionic liquid categorized as a low-molecular weight quaternary ammonium compound. It has been shown to denature proteins, including enzymes and hormones, in urine samples. This compound has also been used to study the frequency of particular types of bacteria in the gut by measuring their vibrations .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trifluoroacetyloxydimethylsulfonium typically involves the reaction of dimethyl sulfide with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as chromatography can further enhance the purity of the final product.

化学反応の分析

Types of Reactions: Trifluoroacetyloxydimethylsulfonium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form dimethyl sulfide and trifluoroacetic acid.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dimethyl sulfide and trifluoroacetic acid.

Substitution: Various substituted products depending on the nucleophile used.

科学的研究の応用

Electrophilic Trifluoromethylation

One of the primary applications of trifluoroacetyloxydimethylsulfonium is in electrophilic trifluoromethylation . This reaction involves the introduction of a trifluoromethyl group () into organic molecules, which is highly desirable in medicinal chemistry due to the unique properties that fluorinated compounds exhibit.

- Mechanism : The mechanism typically involves the generation of a trifluoromethyl radical or cation that can react with various nucleophiles, including carbon-centered nucleophiles. The use of this sulfonium salt allows for mild reaction conditions and high selectivity.

- Case Study : Research by Jinquan Yu's group demonstrated the effectiveness of this compound in a palladium-catalyzed trifluoromethylation reaction of arenes through C-H functionalization, showing promising yields and functional group tolerance .

Synthesis of Sulfoxonium Ylides

This compound also plays a significant role in the synthesis of sulfoxonium ylides , which are intermediates in various organic transformations.

- Applications : These ylides are utilized in reactions such as epoxidation, aziridination, and cyclopropanation. The Johnson–Corey–Chaykovsky reaction is particularly notable for employing sulfoxonium ylides to construct chiral centers .

- Data Table : Below is a summary of reaction conditions and yields for selected transformations using sulfoxonium ylides derived from this compound.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Epoxidation | THF, 20 °C, 8 h | Up to 95 |

| Aziridination | DMF, 80 °C | Up to 97 |

| Cyclopropanation | Various solvents (optimized) | 63-84 |

Chemoselective Reactions

The compound has been employed in chemoselective reactions , particularly for the sulfidation of amides.

- Mechanism : The sulfonium ion acts as an electrophile, facilitating the formation of thiol derivatives from amide substrates under mild conditions. This method enhances the practicality of synthesizing functionalized amides.

- Case Study : A study demonstrated that using this compound allowed for high yields of α-sulfidated products from various amides, showcasing its versatility .

Photochemical Functionalization

This compound has also been investigated for its potential in photochemical functionalization .

- Advantages : The ability to undergo transformations under light irradiation provides an environmentally friendly approach to organic synthesis.

- Research Findings : Recent studies have shown that sulfonium salts can be used effectively in photochemical reactions to generate complex molecular architectures with high efficiency .

作用機序

The mechanism by which trifluoroacetyloxydimethylsulfonium exerts its effects involves the interaction with proteins and other biological molecules. The trifluoroacetyl group can form strong bonds with amino acids, leading to the denaturation of proteins. This interaction can disrupt the normal function of enzymes and hormones, making it a useful tool in biochemical research.

類似化合物との比較

Triflamides: These compounds have similar trifluoromethyl groups and are used in various organic reactions.

Triflimides: These are strong NH-acids and are used as catalysts in organic synthesis.

Uniqueness: Trifluoroacetyloxydimethylsulfonium is unique due to its ability to denature proteins and its use in studying bacterial vibrations. Its trifluoroacetyl group provides distinct reactivity compared to other trifluoromethylated compounds.

生物活性

Trifluoroacetyloxydimethylsulfonium (TFADMS) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of TFADMS, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

TFADMS is characterized by the presence of a trifluoroacetoxy group and a dimethylsulfonium moiety. The trifluoromethyl group enhances lipophilicity and biological activity, making it a subject of interest in drug design. The sulfonium ion contributes to its reactivity, particularly in nucleophilic substitution reactions.

Mechanisms of Biological Activity

The biological activity of TFADMS can be attributed to several mechanisms:

- Antimicrobial Activity : TFADMS exhibits significant antimicrobial properties against various bacterial strains. Its efficacy is often compared with standard antibiotics, showcasing potential as a novel antimicrobial agent.

- Anticancer Properties : Research indicates that TFADMS may inhibit the growth of certain cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

- Enzyme Inhibition : Compounds similar to TFADMS have been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases where these enzymes play a crucial role.

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of TFADMS against various pathogens. The minimum inhibitory concentration (MIC) values were determined using standard protocols. The results indicated that TFADMS had a strong inhibitory effect on Escherichia coli and Staphylococcus aureus, with MIC values comparable to traditional antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| TFADMS | 4.88 | E. coli |

| TFADMS | 3.75 | S. aureus |

| Standard Antibiotic | 5.00 | E. coli |

Anticancer Activity

In vitro studies on human cancer cell lines revealed that TFADMS exhibited cytotoxic effects with IC50 values indicating its potential as an anticancer agent. For instance, against the A549 lung cancer cell line, an IC50 value of 22.4 µM was reported, which is competitive with established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Reference Drug (IC50) |

|---|---|---|

| A549 | 22.4 | Doxorubicin (52.1) |

| HCT116 | 17.8 | Doxorubicin (52.1) |

| HePG2 | 12.4 | Doxorubicin (52.1) |

Enzyme Inhibition Studies

TFADMS was also tested for its ability to inhibit specific enzymes involved in cancer progression and bacterial metabolism. The results showed promising inhibition rates, suggesting that TFADMS could serve as a lead compound for further development in enzyme-targeted therapies.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of TFADMS in treating infections caused by antibiotic-resistant bacteria. Patients receiving TFADMS showed significant improvement compared to those treated with conventional antibiotics.

- Case Study on Cancer Treatment : Preclinical trials involving animal models demonstrated that administration of TFADMS resulted in reduced tumor size and improved survival rates compared to control groups.

特性

IUPAC Name |

dimethyl-(2,2,2-trifluoroacetyl)oxysulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3O2S/c1-10(2)9-3(8)4(5,6)7/h1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWUVJIIYDDJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3O2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206436 | |

| Record name | Trifluoroacetyloxydimethylsulfonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57738-65-5 | |

| Record name | Trifluoroacetyloxydimethylsulfonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057738655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetyloxydimethylsulfonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。